

The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1][3] **GSK1059615** is a potent, ATP-competitive, and reversible inhibitor of the class I family of PI3Ks and the mammalian target of rapamycin (mTOR).[2][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **GSK1059615**.

Discovery and Mechanism of Action

GSK1059615, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both PI3K and mTOR kinases.[2] This dual-targeting approach was designed to achieve a more complete shutdown of the PI3K/AKT/mTOR signaling cascade. The binding mode of **GSK1059615** involves an interaction of its thiazolidinedione ring with the catalytic lysine (Lys833) within the ATP-binding pocket of the kinase domain.[5] This interaction blocks the kinase activity, thereby inhibiting the downstream signaling pathway.[6]

Biochemical and Cellular Activity



GSK1059615 demonstrates potent inhibitory activity against all class I PI3K isoforms (α , β , γ , and δ) and mTOR.[4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below. In cellular assays, **GSK1059615** effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This inhibition of the PI3K/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4]

Table 1: In Vitro Inhibitory Activity of GSK1059615

Target	IC50 (nM)	Ki (nM)
ΡΙ3Κα	0.4[2][4][5], 2[4][7]	0.42[4]
РІЗКβ	0.6[2][4][5]	0.6[4]
РІЗКу	5[2][5]	0.47[4]
ΡΙ3Κδ	2[2][5]	1.7[4]
mTOR	12[2][4][5]	-

Table 2: Cellular Activity of GSK1059615

Cell Line	Assay	IC50 (nM)
T47D	Akt (S473) Phosphorylation	40[4]
BT474	Akt (S473) Phosphorylation	40[4]
BT474	Proliferation	-

Preclinical In Vivo Efficacy

The anti-tumor activity of **GSK1059615** has been demonstrated in various preclinical xenograft models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of **GSK1059615** at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of **GSK1059615** at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore,



in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily intraperitoneal injections of 30 mg/kg **GSK1059615** significantly suppressed tumor growth.

Clinical Development

GSK1059615 entered a Phase I open-label, dose-escalation clinical trial in 2008 for patients with solid tumors or lymphoma (NCT00695448).[4][9] The study aimed to determine the recommended Phase II dose, toxicity profile, pharmacokinetics, and biologically active dose range.[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day cycle.[9] However, the development of **GSK1059615** was later discontinued.[2]

Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PI3K Inhibition

This assay measures the GSK1059615-dependent inhibition of PI3K isoforms.[4]

- Enzyme Concentrations:
 - PI3Kα and PI3Kδ: 400 pM[4]
 - PI3Kβ: 200 pM[4]
 - PI3Ky: 1 nM[4]
- Assay Conditions:
 - PI3Kα, β, and δ assays: 150 mM NaCl, 100 μ M ATP, 10 μ M PIP2[4]
 - PI3Ky assay: No NaCl, 15 μM ATP, 10 μM PIP2[4]
- Procedure:
 - GSK1059615 is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well low-volume assay plate.[4]



- PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.
 [4]
- 2.5 μL of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate is incubated at room temperature for 15 minutes.[4]
- The reaction is initiated by adding 2.5 μL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]
- The plate is incubated at room temperature for one hour.[4]
- The reaction is quenched by adding 2.5 μL of stop solution.[4]
- 2.5 μL of Detection Solution is added to detect product formation.[4]

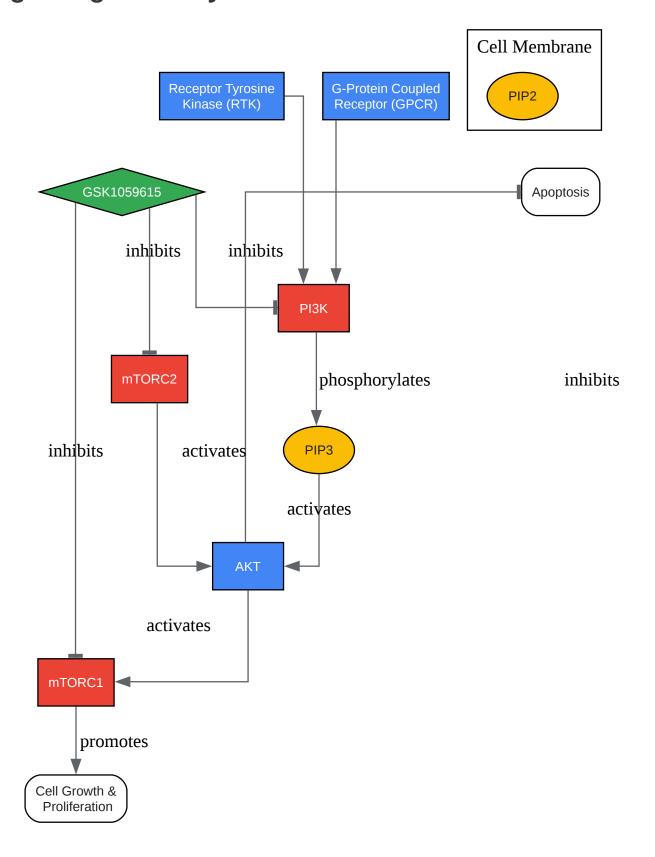
Cell-Based Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]

- Cell Seeding:
 - \circ Cells are plated at a density of 1 × 10⁴ cells per well in clear flat-bottomed 96-well plates and incubated overnight.[4]
- Treatment:
 - GSK1059615 is added to the wells, and the plates are incubated for 30 minutes.[4]
- Lysis and Detection:
 - The media is aspirated, and the plate is washed once with cold PBS.[4]
 - 80 μL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[4]
 - For the Akt duplex assay, plates are washed four times with 200 μL/well wash buffer.[4]
 - 60 μL of lysates is transferred to each well of the detection plate and incubated on a shaker at room temperature for 1 hour.[4]



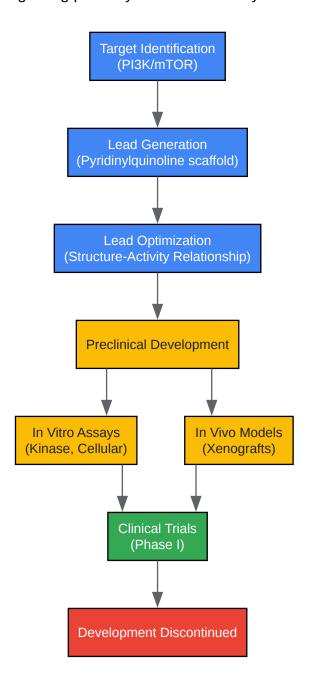
Signaling Pathways and Workflows



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **GSK1059615**.



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Caption: The discovery and development workflow of **GSK1059615**.

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References

- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Facebook [cancer.gov]
- 7. GSK 1059615 | CAS 958852-01-2 | GSK1059615 | Tocris Bioscience [tocris.com]
- 8. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
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